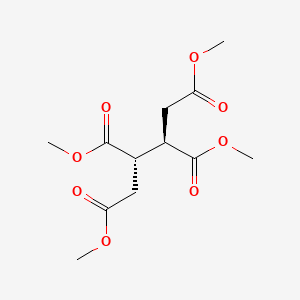
Methyl 3-(trifluoromethyl)benzoylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trifluoromethyl)benzoylformate, also known as TFMB, is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is a colorless to yellow liquid with a boiling point of approximately 120°C. It has a molecular weight of 180.12 g/mol and a melting point of -54°C. TFMB can be synthesized by various methods, including a reaction of trifluoromethylbenzoyl chloride and methanol, or by the reaction of trifluoromethylbenzene and formic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(trifluoromethyl)benzoylformate is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of drugs such as ibuprofen, naproxen, and celecoxib. It is also used as an intermediate in the synthesis of agrochemicals such as glyphosate and glufosinate. In addition, Methyl 3-(trifluoromethyl)benzoylformate is used in the synthesis of other fine chemicals, such as dyes and fragrances.
Wirkmechanismus
The mechanism of action of Methyl 3-(trifluoromethyl)benzoylformate is not completely understood. It is believed that the reaction of trifluoromethylbenzoyl chloride and methanol proceeds via an electrophilic substitution reaction, while the reaction of trifluoromethylbenzene and formic acid proceeds via a nucleophilic substitution reaction.
Biochemical and Physiological Effects
Methyl 3-(trifluoromethyl)benzoylformate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not expected to be a mutagen, teratogen, or carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-(trifluoromethyl)benzoylformate in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. One of the main limitations of using Methyl 3-(trifluoromethyl)benzoylformate in laboratory experiments is its relatively low purity, which can lead to inaccurate results.
Zukünftige Richtungen
Future research on Methyl 3-(trifluoromethyl)benzoylformate could focus on increasing the purity of the product, as well as developing new methods of synthesis. Additionally, further research could be done on the biochemical and physiological effects of Methyl 3-(trifluoromethyl)benzoylformate, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, research could be done to explore the potential use of Methyl 3-(trifluoromethyl)benzoylformate as a green solvent for organic reactions.
Synthesemethoden
The most common method of synthesizing Methyl 3-(trifluoromethyl)benzoylformate is the reaction of trifluoromethylbenzoyl chloride and methanol. The reaction proceeds in the presence of a catalytic amount of pyridine, and yields a product with a purity of 95-98%. The reaction can be carried out at temperatures ranging from 0-50°C, and is usually completed in a few hours. The reaction of trifluoromethylbenzene and formic acid is another method of producing Methyl 3-(trifluoromethyl)benzoylformate. This reaction is usually conducted at temperatures ranging from 0-50°C, and is usually completed in 1-2 hours. The yield of this reaction is typically around 70%.
Eigenschaften
IUPAC Name |
methyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLMYOQNOTVJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo[3-(trifluoromethyl)phenyl]acetic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)






![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)